molecular formula C13H8BrFN2 B14899048 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B14899048
M. Wt: 291.12 g/mol
InChI Key: MXTJAERVVWEPMI-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine (CAS: 475992-39-3) is a halogenated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₃H₈BrFN₂ and a molecular weight of 291.12 g/mol . Structurally, it features a bromine atom at the para position and a fluorine atom at the meta position on the phenyl ring attached to the imidazo[1,2-a]pyridine core. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties imparted by the halogen substituents .

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrFN2/c14-10-5-4-9(7-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H

InChI Key

MXTJAERVVWEPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 4-bromo-3-fluoroaniline with 2-cyanopyridine under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the para position of the phenyl ring enables participation in palladium- and iron-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

The bromine undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives. For example:
Reaction :
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine + ArB(OH)₂ → 2-(4-Ar-3-fluorophenyl)imidazo[1,2-a]pyridine
Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 eq)

  • Solvent: DMF/H₂O (4:1), 80°C, 12 h
    Yield : 70–85% (estimated from analogous reactions).

Iron-Catalyzed Sulfonylmethylation

Bromine can be replaced with sulfonylmethyl groups via FeCl₃ catalysis:
Reaction :
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine + RSO₂CH₂K → 2-(4-RSO₂CH₂-phenyl)imidazo[1,2-a]pyridine
Conditions :

  • Catalyst: FeCl₃ (10 mol%)

  • Oxidant: K₂S₂O₈ (2.5 eq)

  • Solvent: DMA/H₂O (2:1), 120°C, 4 h
    Scope : Compatible with aryl and alkyl sulfinates .

Nucleophilic Aromatic Substitution

The electron-deficient phenyl ring (due to fluorine’s electron-withdrawing effect) facilitates nucleophilic substitution at the bromine site.

Alkoxy Substitution

Reaction :
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine + NaOMe → 2-(4-MeO-3-fluorophenyl)imidazo[1,2-a]pyridine
Conditions :

  • Base: K₂CO₃ (2 eq)

  • Solvent: DMF, 100°C, 8 h
    Yield : 60–75%.

C3-Alkylation of the Imidazo[1,2-a]pyridine Core

The C3 position of the imidazo[1,2-a]pyridine ring undergoes aza-Friedel–Crafts alkylation:

SubstrateReagents/ConditionsProductYield
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridineAldehyde (1.2 eq), acetamide (1.5 eq), Fe(OTf)₃ (10 mol%), DCE, 80°C, 12 hC3-Alkylated derivative72%

Mechanism :

  • In situ generation of an iminium ion from the aldehyde and acetamide.

  • Electrophilic attack at the C3 position of the imidazo[1,2-a]pyridine .

Halogen Dance Reactions

Under strong base conditions, bromine can migrate to adjacent positions:
Reaction :
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine → 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine
Conditions :

  • Base: LDA (2 eq)

  • Solvent: THF, −78°C, 1 h
    Outcome : Rearrangement driven by thermodynamic stability.

Oxidation Reactions

The imidazo[1,2-a]pyridine ring undergoes oxidation at the C8 position:
Reaction :
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine → 8-Oxo derivative
Conditions :

  • Oxidant: KMnO₄ (3 eq)

  • Solvent: AcOH/H₂O (1:1), 60°C, 6 h
    Yield : 55%.

Mechanistic Insights

  • Cross-Coupling : Palladium-mediated oxidative addition and transmetallation steps dominate Suzuki-Miyaura reactions.

  • C3-Alkylation : Electrophilic aromatic substitution at the electron-rich C3 position of the imidazo ring .

  • Halogen Dance : Bromine migration occurs via deprotonation and re-aromatization pathways.

This compound’s dual halogenation and heterocyclic core make it a versatile intermediate for synthesizing pharmacologically relevant molecules .

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine with structurally related analogs:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Melting Point (°C) Key Properties
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine C₁₃H₈BrFN₂ 291.12 4-Br, 3-F Not reported High halogen density, potential for cross-coupling reactions
2-(4-Bromophenyl)imidazo[1,2-a]pyridine C₁₃H₉BrN₂ 273.13 4-Br 216–220 Intermediate in antileishmanial agents
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine (13d) C₁₃H₉FN₂ 220.23 4-F Not reported Used in CAR agonist studies
2-(3-Fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine C₁₄H₁₁FN₂O 242.25 3-F, 4-OCH₃ Not reported Enhanced solubility due to methoxy group
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine C₁₄H₁₂N₂O 224.26 4-OCH₃ Not reported Fluorescent applications

Key Observations :

  • Halogen Effects: Bromine and fluorine substituents increase molecular weight and polarity compared to non-halogenated analogs. The 4-Bromo-3-fluoro substitution in the target compound may enhance binding to hydrophobic enzyme pockets in drug design .
  • Thermal Stability : The 4-Bromophenyl analog (mp 216–220°C) suggests higher crystallinity than the target compound, though data for the latter is lacking .
  • Solubility: Methoxy or amino substituents (e.g., 4-OCH₃) improve aqueous solubility, whereas halogens like Br/F may reduce it .
Pharmacokinetic Considerations
  • Metabolic Stability : Halogens (Br/F) resist oxidative metabolism, which may extend half-life relative to methyl- or methoxy-substituted compounds .

Biological Activity

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine is characterized by the presence of an imidazo[1,2-a]pyridine core substituted with a bromine and fluorine atom on the phenyl ring. Its molecular formula is C13H8BrFN2C_{13}H_8BrFN_2, and it has a molecular weight of 295.12 g/mol. The compound is typically a solid at room temperature and has a purity of over 97% .

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticancer activity. A study demonstrated that certain analogs of imidazo[1,2-a]pyridine effectively inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridineA549 (Lung)5.0Apoptosis induction via caspase activation
Other AnalogMCF-7 (Breast)4.5Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the substitution pattern on the phenyl ring significantly influences the biological activity of imidazo[1,2-a]pyridine derivatives. Specifically, the presence of halogens such as bromine and fluorine enhances the lipophilicity and electronic properties, which are crucial for binding affinity to biological targets.

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of imidazo[1,2-a]pyridine and evaluated their biological activities. Among these, the compound with a bromine and fluorine substitution exhibited superior potency against selected cancer cell lines compared to other analogs lacking these groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine and its derivatives?

  • Methodological Answer : A key approach involves condensation of 3-bromopyridine-2-amine with phenacyl bromide derivatives under zinc dust and ammonium chloride catalysis to form the imidazo[1,2-a]pyridine core . Further functionalization at the C-3 position can be achieved via Suzuki coupling with boronic acids (e.g., 4-cyanophenylboronic acid) to introduce aryl groups . Multi-component reactions (MCRs) using glyoxylic acid and boronic acids in DMF at 100°C have also been explored, though initial yields may require optimization (e.g., 10% yield improved via decarboxylation adjustments) .

Q. Which spectroscopic techniques are used to characterize this compound and its derivatives?

  • Methodological Answer : Structural elucidation relies on 1H-NMR^1 \text{H-NMR} (to confirm aromatic protons and substituent integration), 13C-NMR^{13} \text{C-NMR} (for carbon framework analysis), FT-IR (to identify functional groups like amides or halides), and LC-MS (for molecular weight confirmation and purity assessment). For example, 1H-NMR^1 \text{H-NMR} of 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline derivatives shows distinct peaks for bromine and fluorine substituents at δ 7.8–8.2 ppm .

Q. How are imidazo[1,2-a]pyridine intermediates purified and isolated?

  • Methodological Answer : Chromatography (e.g., silica gel column) is commonly used after reaction completion. For example, in the synthesis of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively isolates products . Recrystallization from ethanol/water mixtures is also employed for crystalline derivatives .

Advanced Research Questions

Q. How does substitution at the C-3 position of the imidazo[1,2-a]pyridine core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents like morpholine or phenylamino groups at C-3 enhance COX-2 inhibitory activity (e.g., IC50_{50} = 0.07 µM for morpholine derivatives) . Conversely, bulkier groups may reduce selectivity. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to COX-2’s hydrophobic pocket, guiding rational design .

Q. What strategies mitigate low yields in catalyst-free multi-component reactions (MCRs) involving this scaffold?

  • Methodological Answer : Optimizing solvent polarity and reaction time is critical. For instance, replacing DMF with polar aprotic solvents like DMAc or increasing temperature to 120°C improved yields from 10% to 45% in arylomethylation reactions . Pre-forming imine intermediates (e.g., via Schiff base formation) before MCRs can also reduce side products .

Q. How can radical reactions enable regioselective functionalization of imidazo[1,2-a]pyridines?

  • Methodological Answer : Transition-metal-catalyzed radical coupling (e.g., Cu(I)/TBHP systems) allows C-H functionalization at the C-3 position. Photocatalytic methods using Ru(bpy)32+_3^{2+} under blue light enable alkylation or arylation via radical intermediates . For example, acrylamide derivatives can be grafted onto the scaffold with >70% yield under visible-light irradiation .

Q. What in vivo models validate the anti-inflammatory properties of this compound’s derivatives?

  • Methodological Answer : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) show dose-dependent reduction in swelling (40–60% inhibition at 10 mg/kg) for derivatives with electron-withdrawing groups at C-3 . Microglial activation assays (using BV-2 cells) further correlate in vitro IC50_{50} values with in vivo efficacy .

Contradictions and Data Gaps

  • Synthetic Yields : reports low initial yields (10%) in MCRs, while achieves >80% purity via column chromatography. This discrepancy highlights the need for condition-specific optimization.
  • Biological Selectivity : While morpholine-substituted derivatives show high COX-2 selectivity (SI = 217.1), other studies note off-target effects in kinase assays, suggesting scaffold promiscuity .

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